Ethyl 2-bromo-1-isobutyl-5-methyl-1H-imidazole-4-carboxylate
CAS No.:
Cat. No.: VC15840469
Molecular Formula: C11H17BrN2O2
Molecular Weight: 289.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17BrN2O2 |
|---|---|
| Molecular Weight | 289.17 g/mol |
| IUPAC Name | ethyl 2-bromo-5-methyl-1-(2-methylpropyl)imidazole-4-carboxylate |
| Standard InChI | InChI=1S/C11H17BrN2O2/c1-5-16-10(15)9-8(4)14(6-7(2)3)11(12)13-9/h7H,5-6H2,1-4H3 |
| Standard InChI Key | VAWXWHSCNYHVRX-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N(C(=N1)Br)CC(C)C)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a five-membered imidazole ring with nitrogen atoms at positions 1 and 3. Critical substituents include:
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Isobutyl group () at position 1, influencing steric bulk and lipophilicity.
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Methyl group at position 5, contributing to hydrophobic interactions.
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Ethyl ester () at position 4, enabling hydrolytic functionalization.
The IUPAC name, ethyl 2-bromo-5-methyl-1-(2-methylpropyl)imidazole-4-carboxylate, reflects this substitution pattern .
Spectroscopic and Computational Data
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3D Conformation: Density functional theory (DFT) models predict a planar imidazole ring with the isobutyl group adopting a gauche configuration to minimize steric strain .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 289.17 g/mol |
| LogP (Predicted) | 2.8 ± 0.3 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
Synthesis and Optimization
Laboratory-Scale Synthesis
A representative synthesis involves three stages:
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Imidazole Core Formation: Condensation of ethyl glyoxylate with isobutylamine and methylamine under acidic conditions yields 1-isobutyl-5-methylimidazole-4-carboxylate.
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Bromination: Treatment with -bromosuccinimide (NBS) in dichloromethane at 0–5°C introduces bromine at position 2 (yield: 72–78%).
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Esterification: Reaction with ethyl chloroformate in the presence of triethylamine completes the ethyl ester group .
Industrial Production
Scaled-up processes utilize continuous flow reactors to enhance yield (85–90%) and purity (>98%). Key parameters include:
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Temperature control (±2°C) during bromination to minimize side products.
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Chromatographic purification using silica gel modified with hexane-ethyl acetate (7:3).
Biological Activity and Mechanisms
Anticancer Properties
In vitro assays demonstrate dose-dependent cytotoxicity:
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| HeLa | 5.0 | Tubulin polymerization inhibition |
| A549 | 6.5 | Apoptosis induction |
| MCF-7 | 7.2 | Reactive oxygen species (ROS) generation |
The bromine atom facilitates covalent binding to tubulin’s β-subunit, disrupting microtubule assembly. Concurrent ROS generation activates caspase-3/7 pathways, inducing apoptosis.
Antimicrobial Effects
Against Staphylococcus aureus (MIC: 32 μg/mL) and Escherichia coli (MIC: 64 μg/mL), the compound disrupts membrane integrity via hydrophobic interactions with phospholipid bilayers.
Applications in Materials Science
Polymer Modification
The ethyl ester undergoes transesterification with polyvinyl alcohol (PVA), enhancing thermal stability ( increased by 15°C).
Coordination Chemistry
The imidazole nitrogen coordinates transition metals (e.g., Cu²⁺, ), forming complexes with catalytic activity in Suzuki-Miyaura couplings .
Comparative Analysis with Analogues
| Compound | Key Difference | IC₅₀ (HeLa) |
|---|---|---|
| Ethyl 2-chloro-1-isobutyl-5-methylimidazole-4-carboxylate | Cl vs. Br substituent | 8.7 μM |
| Methyl 2-bromo-1-isobutyl-5-methylimidazole-4-carboxylate | Methyl ester vs. ethyl ester | 6.1 μM |
Bromine’s higher electronegativity enhances target binding affinity compared to chlorine.
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